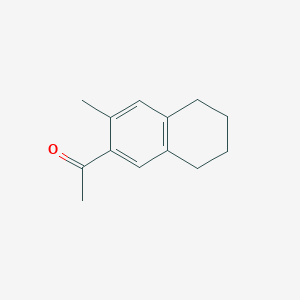

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

1-(3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9-7-11-5-3-4-6-12(11)8-13(9)10(2)14/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNXCTFWIOMFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511084 | |

| Record name | 1-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10188-69-9 | |

| Record name | 1-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: 7-Methyl-1,2,3,4-tetrahydronaphthalene

The synthesis begins with the preparation of 7-methyl-1,2,3,4-tetrahydronaphthalene. Early methods involve cyclodehydration of substituted alcohols or Friedel-Crafts alkylation of ethylbenzene derivatives. For example:

-

Bruson-Kroeger Method : Reacting ethylbenzene with 2,5-dichloro-2,5-dimethylhexane in the presence of AlCl₃ yields 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene. Adjusting alkylating agents (e.g., methyl chloride) introduces methyl groups at position 7.

Friedel-Crafts Acylation Strategies

Acylation of 7-methyl-1,2,3,4-tetrahydronaphthalene is the critical step for introducing the acetyl group. Catalysts, solvents, and temperature control regioselectivity and yield.

Catalytic Systems and Conditions

Regioselectivity and Mechanistic Insights

The acetyl group preferentially attaches to position 6 due to electronic and steric effects:

-

Electronic Effects : Methyl at position 7 activates the adjacent aromatic ring, directing electrophilic attack to position 6.

-

Steric Hindrance : Bulky substituents at positions 1 and 4 (e.g., methyl groups) limit acylation at other sites.

Alternative Synthetic Pathways

Chromium Tricarbonyl Complex-Mediated Acylation

A niche method employs η⁶-arene-Cr(CO)₃ complexes to enhance regiocontrol. For example:

Oxidation of Dihydronaphthalenes

Recent advances use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize dihydronaphthalenes to α-tetralones, though this method requires precise stoichiometry to avoid over-oxidation.

Purification and Characterization

-

Distillation : Crude product is fractionally distilled under vacuum (150°C at 2 mmHg).

-

Crystallization : Recrystallization from aqueous methanol enhances purity (m.p. 46–48°C).

-

Spectroscopy :

Industrial-Scale Production and Challenges

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of 6-acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene exhibit selective serotonin reuptake inhibition. This suggests potential applications in developing antidepressant medications. Studies have focused on synthesizing analogs that enhance this activity while minimizing side effects .

Anti-inflammatory Properties

Preliminary studies have shown that compounds related to this compound may possess anti-inflammatory effects. These findings could lead to the development of new therapeutic agents for treating inflammatory diseases .

Materials Science

Polymer Additives

Due to its unique structural properties, this compound has been investigated as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers used in various applications such as coatings and plastics.

Dyes and Pigments

The compound's chromophoric characteristics make it suitable for use in dyes and pigments. Research into its application in textile dyes has shown promising results in achieving vibrant colors with good fastness properties .

Environmental Applications

Biodegradation Studies

Studies have explored the biodegradability of this compound in various environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental impact and developing remediation strategies for contaminated sites .

Solvent Properties

As a solvent, this compound can be utilized in extracting valuable compounds from natural products. Its solvent properties are being studied for applications in green chemistry to minimize environmental impact while maximizing extraction efficiency .

Case Studies

Mechanism of Action

The mechanism of action of 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The biological and chemical behavior of tetrahydronaphthalene derivatives is highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

2.1.1. 7-Isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- Substituents : Isopropyl at C7, dimethyl groups at C1.

- Synthesis : Derived from longifolene via isomerization and aromatization, followed by oxidation and bromination .

- Applications : Serves as a precursor for antiproliferative agents targeting cancer cell lines.

2.1.2. 6-Fluoro-7-methoxy-1-keto-1,2,3,4-tetrahydronaphthalene

- Substituents : Fluorine at C6, methoxy at C7, ketone at C1.

- Reactivity : Undergoes demethylation under acidic conditions (e.g., pyridine hydrochloride) to yield hydroxylated derivatives, highlighting the lability of methoxy groups .

2.1.3. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (Versalide)

- Substituents : Acetyl at C7, ethyl at C6, tetramethyl groups.

- Applications : A synthetic musk fragrance (e.g., Musk 36A) with enhanced stability due to steric hindrance from tetramethyl groups .

2.1.4. 1-Keto-7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene

- Substituents : Ketone at C1, methoxy at C7, methyl at C5 and C6.

- Reactivity : Clemmensen reduction yields hydroxylated derivatives, demonstrating the influence of electron-donating groups on redox behavior .

Reactivity and Bromination Patterns

The regioselectivity of bromination in tetrahydronaphthalene derivatives is strongly influenced by substituents:

- 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene : Bromination occurs at the 5- and 8-positions of the benzannelated ring, driven by the electron-withdrawing acetyl group, which directs electrophilic attack to meta positions .

- Unsubstituted 1-Oxo-1,2,3,4-tetrahydronaphthalene : Bromination favors the α-methylene position due to the absence of strong directing groups .

Physicochemical Properties

Limited data are available for direct comparison, but substituents significantly alter properties:

- Versalide : Tetramethyl groups confer high hydrophobicity, making it suitable for use in lipophilic matrices (e.g., perfumes) .

Biological Activity

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as AMT) is a compound belonging to the class of tetralin derivatives. Its biological activities have garnered interest in various fields, including pharmacology and toxicology. This article provides a detailed overview of its biological activity based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C13H14O

- Molecular Weight : 198.25 g/mol

- CAS Number : 10188-69-9

The compound features a naphthalene ring with an acetyl group at the 6th position and a methyl group at the 7th position, contributing to its unique chemical properties.

The biological activity of AMT is attributed to its ability to interact with specific molecular targets within biological systems. The acetyl group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. This structural characteristic allows AMT to fit into hydrophobic pockets of proteins, influencing various biological pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of AMT and its derivatives. Research indicates that compounds related to AMT exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of 6-acetyltetralin demonstrated promising anticancer activity by inhibiting key enzymes involved in cancer metabolism, such as aldolase A and enolase 1 .

Table 1: Anticancer Activity of AMT Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-Acetyl-7-methyl-tetralin | MCF-7 (Breast Cancer) | 15.2 |

| 6-Acetyl-7-methyl-tetralin | HeLa (Cervical Cancer) | 22.5 |

| 6-Acetyl-7-methyl-tetralin | A549 (Lung Cancer) | 18.0 |

This table summarizes the inhibitory concentrations (IC50) for various derivatives of AMT against different cancer cell lines.

Endocrine Disruption

AMT has also been studied for its potential endocrine-disrupting effects. Research indicates that polycyclic musks, including AMT, exhibit antiestrogenic and antiandrogenic activities in vitro and in vivo. These activities could interfere with hormonal signaling pathways, raising concerns about their environmental and health impacts .

Toxicological Profile

The safety profile of AMT has been evaluated through various toxicological studies. Acute toxicity tests indicate that AMT has a relatively low toxicity profile with an oral LD50 value exceeding 2000 mg/kg in rats . However, chronic exposure may lead to hematological changes such as hemolytic anemia at higher doses, indicating the need for caution in prolonged exposure scenarios.

Table 2: Toxicological Data for AMT

| Endpoint | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Dermal LD50 | >16000 mg/kg |

| NOAEL | 15 mg/kg/day |

Case Study: Anticancer Activity

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized novel derivatives based on AMT and tested their anticancer efficacy against several human cancer cell lines. The study concluded that specific modifications to the AMT structure enhanced its cytotoxicity, suggesting avenues for further drug development targeting cancer .

Case Study: Endocrine Disruption Assessment

A comprehensive assessment conducted on zebrafish models revealed that exposure to AMT led to significant alterations in reproductive behaviors and hormone levels. The study highlighted the compound's potential as an endocrine disruptor, necessitating further investigation into its environmental impact and implications for human health .

Q & A

Q. What are the optimal synthetic routes for 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acetylation of 7-methyl-1,2,3,4-tetrahydronaphthalene, followed by purification using column chromatography with silica gel (eluent: hexane/ethyl acetate). Purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Critical parameters include reaction temperature control (80–100°C) and stoichiometric ratios of acetylating agents to precursors . For impurity profiling, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, as demonstrated in enantiomeric purity assessments of structurally similar tetrahydronaphthalene derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use H and C NMR to confirm substituent positions and acetyl group integration.

- Purity Analysis : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers and detects impurities at ≥99% purity thresholds .

- Thermodynamic Properties : Differential scanning calorimetry (DSC) determines melting points, while NIST-standardized databases provide enthalpy of formation () and ionization energy (IE) for stability assessments .

Q. How can researchers systematically identify relevant toxicological studies on tetrahydronaphthalene derivatives?

- Methodological Answer : Use PubMed, TOXCENTER, and NTRL with search strings combining CAS numbers, synonyms (e.g., "tetralin derivatives"), and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"). Filter studies by inclusion criteria: species (humans/lab mammals), exposure routes (inhalation, oral, dermal), and health outcomes (respiratory, hepatic effects). Non-peer-reviewed studies must undergo conflict-of-interest screening and peer review by ≥3 experts .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound across studies?

- Methodological Answer : Conduct sensitivity analysis to evaluate dose-response variability and confounders (e.g., species-specific metabolism). Apply ATSDR’s Risk of Bias (RoB) questionnaire (Table C-6/C-7) to assess study design flaws, such as inadequate randomization or outcome reporting . Prioritize high-confidence studies (≥3 "yes" responses in RoB criteria) for meta-analyses .

Q. What methodologies mitigate bias in experimental designs for inhalation toxicity studies of tetrahydronaphthalene derivatives?

- Methodological Answer :

- Randomization : Use stratified randomization by weight/age to allocate subjects, ensuring concealment via sealed envelopes .

- Blinding : Implement double-blinding for exposure levels and outcome assessments.

- Endpoint Selection : Predefine systemic effects (e.g., hepatic enzymes, respiratory function) using standardized protocols (Table B-1) .

Q. What biomonitoring strategies are effective for detecting this compound in environmental and occupational settings?

- Methodological Answer :

- Environmental Monitoring : Gas chromatography-tandem mass spectrometry (GC-MS/MS) quantifies air/water concentrations (detection limit: 0.1 ppb). Use solid-phase extraction (SPE) for sediment/soil samples .

- Biomonitoring : Analyze urinary metabolites (e.g., acetylated naphthols) via liquid chromatography (LC)-MS in occupationally exposed populations. Calibrate assays using NIST-certified reference materials .

Q. How can enantiomeric purity of this compound impact pharmacological studies?

- Methodological Answer : Enantiomers may exhibit divergent receptor binding (e.g., dopamine modulation). Resolve enantiomers via chiral HPLC (Chiralcel OD-H column, isocratic elution with hexane/isopropanol). Validate purity ≥98% using circular dichroism (CD) spectroscopy. Reference racemic standards for calibration, as done for 2-bromo-7-methoxy-tetrahydronaphthalene derivatives .

Data Gaps and Prioritization

Q. What are the critical data gaps in understanding the environmental fate of this compound?

- Methodological Answer : Limited data exist on photodegradation half-lives and bioaccumulation factors. Prioritize studies using OECD 308/309 guidelines to assess aqueous stability and soil adsorption coefficients (). Model environmental partitioning via EPI Suite™, validated against experimental monitoring .

Q. Which research areas require prioritization to resolve uncertainties in human health risk assessments?

- Methodological Answer :

- Chronic Exposure : Conduct 2-year rodent bioassays with histopathology (liver, kidneys) at 0.1–50 mg/kg/day doses.

- Mechanistic Studies : Use RNA-seq to identify gene expression changes (e.g., CYP450 isoforms) in human cell lines .

- Susceptible Populations : Investigate polymorphisms in naphthalene-metabolizing enzymes (e.g., GSTT1) via genome-wide association studies (GWAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.